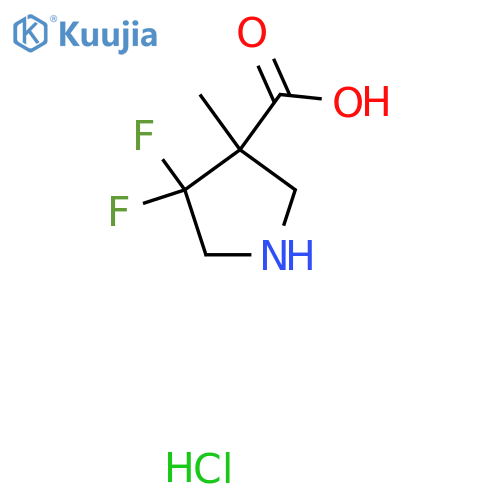Cas no 2613382-55-9 (4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)

2613382-55-9 structure
商品名:4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
CAS番号:2613382-55-9
MF:C6H10ClF2NO2
メガワット:201.59890794754
MDL:MFCD33032341
CID:5663922
PubChem ID:155943873
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2613382-55-9
- EN300-27722254
- 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
- 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
-
- MDL: MFCD33032341
- インチ: 1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-9-3-6(5,7)8;/h9H,2-3H2,1H3,(H,10,11);1H
- InChIKey: FQQRGXYDZIFUCL-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CNCC1(C(=O)O)C)F
計算された属性
- せいみつぶんしりょう: 201.0368126g/mol
- どういたいしつりょう: 201.0368126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27722254-5.0g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 5.0g |
$4641.0 | 2025-03-20 | |
| Enamine | EN300-27722254-0.05g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.05g |
$425.0 | 2025-03-20 | |
| Enamine | EN300-27722254-0.5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.5g |
$1249.0 | 2025-03-20 | |
| Enamine | EN300-27722254-1.0g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 1.0g |
$1599.0 | 2025-03-20 | |
| Aaron | AR0284JC-500mg |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 500mg |
$1743.00 | 2025-02-15 | |
| Aaron | AR0284JC-5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 5g |
$6407.00 | 2025-02-15 | |
| Enamine | EN300-27722254-5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 5g |
$4641.0 | 2023-09-10 | |
| Enamine | EN300-27722254-2.5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 2.5g |
$3136.0 | 2025-03-20 | |
| Enamine | EN300-27722254-0.1g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.1g |
$554.0 | 2025-03-20 | |
| Aaron | AR0284JC-50mg |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 50mg |
$610.00 | 2025-02-15 |
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
2613382-55-9 (4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
